Gabapentin-d4
Overview
Description
Gabapentin-d4 is a deuterated form of Gabapentin, an anti-epileptic agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Gabapentin itself is known for its role in decreasing central nervous system disorganized electrical activity .
Mechanism of Action
- Gabapentin-d4 is an anticonvulsant medication used for peripheral neuropathic pain, postherpetic neuralgia, and partial-onset seizures .
- Its primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .
- By binding to α2δ-1 subunits, this compound inhibits nerve injury-induced trafficking of α1 pore-forming units (particularly N-type calcium channels) from the cytoplasm to the plasma membrane of pre-synaptic terminals in dorsal root ganglion (DRG) neurons and dorsal horn neurons .
- The interaction with α2δ-1 subunits reduces excitatory neurotransmission by decreasing glutamate (GLU) release. This interference affects the activation of NMDA (N-methyl-D-aspartate) receptors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to its interaction site on the calcium channel α2δ subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabapentin-d4 can be synthesized by incorporating deuterium into the Gabapentin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with deuterated cyclohexanone, the synthesis proceeds through a series of reactions including amination and carboxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Gabapentin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Gabapentin-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of Gabapentin in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gabapentin.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.
Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .
Biological Activity
Gabapentin-d4 is a deuterated form of gabapentin, a medication primarily used for neuropathic pain and as an anticonvulsant. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various conditions, and relevant research findings.
Gabapentin is structurally related to gamma-aminobutyric acid (GABA) but does not directly bind to GABA receptors. Instead, it exerts its effects primarily by binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels. This interaction inhibits the release of excitatory neurotransmitters, which is crucial in managing conditions like neuropathic pain and epilepsy .
Comparison of Gabapentin and this compound
Property | Gabapentin | This compound |
---|---|---|
Molecular Weight | 171.24 g/mol | 175.30 g/mol |
Mechanism of Action | Inhibits excitatory neurotransmitter release | Similar mechanism with isotopic labeling |
Bioavailability | 27-60% | Expected to be similar |
Half-life | 5-7 hours | Expected to be similar |
Pharmacokinetics and Pharmacodynamics
This compound shares similar pharmacokinetic properties with gabapentin, including absorption via system L amino acid transporters and renal excretion. The half-life is approximately 5-7 hours, with peak plasma concentrations occurring 2-3 hours after administration .
Key Findings on Pharmacodynamics
- This compound may enhance the understanding of gabapentin's mechanisms due to its isotopic labeling, allowing for improved tracking in metabolic studies.
- Studies indicate that gabapentin reduces pain responses in various animal models, suggesting that this compound could also exhibit similar analgesic properties .
Clinical Efficacy
Gabapentin has been extensively studied for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. Clinical trials have shown significant improvements in pain relief and quality of life among patients treated with gabapentin across various indications.
Case Studies
- Neuropathic Pain : A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo (P<0.05) over an 8-week period .
- Anxiety Disorders : Gabapentin has shown efficacy in reducing anxiety symptoms across multiple studies, with a notable reduction in scores for generalized anxiety disorder .
Research Findings
Recent studies have explored the potential genetic markers influencing the efficacy of gabapentin treatment. A study identified specific single nucleotide polymorphisms (SNPs) that correlated with positive responses to gabapentin in patients with chronic pelvic pain. These genetic variations may affect gabapentin's binding affinity to calcium channels, thereby impacting therapeutic outcomes .
Properties
IUPAC Name |
2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMXCAKCUNAIE-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661990 | |
Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185039-20-6 | |
Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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